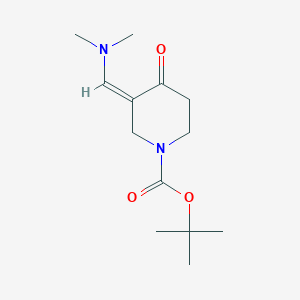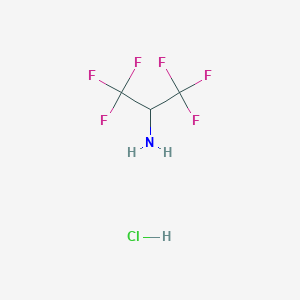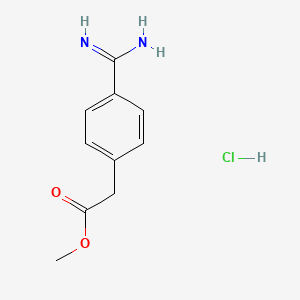![molecular formula C32H36Cl2N2 B1148869 2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-ethylidene]-1-cyclohexen-1-yl]-ethenyl]-1,3,3-trimethyl-3H-indolium chloride CAS No. 199444-11-6](/img/structure/B1148869.png)
2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-ethylidene]-1-cyclohexen-1-yl]-ethenyl]-1,3,3-trimethyl-3H-indolium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-ethylidene]-1-cyclohexen-1-yl]-ethenyl]-1,3,3-trimethyl-3H-indolium chloride is a useful research compound. Its molecular formula is C32H36Cl2N2 and its molecular weight is 519.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
It has been used in NIR Electrochemical Fluorescence Switching : A study by Seo et al. (2014) demonstrated the use of a polymethine dye, closely related to the specified compound, as a fluorophore and electroactive modulator for reversible electrochemical fluorescence switching in the near-infrared (NIR) region. This application is significant for developing advanced materials with optical switching capabilities (Seo et al., 2014).
Photoconductive Organic Materials : Davidenko et al. (2004) explored the use of polymethine dyes, including variants of the specified compound, in polymer films containing electron donors and acceptors for photoconductivity in the near-IR range. This research is pivotal in the development of photoconductive materials (Davidenko et al., 2004).
Fluorescent Probes for Thiophenols Detection : Sheng et al. (2016) found that a cyanine dye, structurally similar to the specified compound, could distinguish 2-amino thiophenols from position isomers, highlighting its potential as a selective fluorescent probe in biological systems (Sheng et al., 2016).
Spectrophotometric Determination in Pharmaceuticals : Bazel et al. (2009) developed a spectrophotometric method using a compound similar to the specified one for determining [2-(2,6-dichloro-phenylamino)-phenyl]-acetic acid in pharmaceuticals, indicating its utility in pharmaceutical analysis (Bazel et al., 2009).
Synthesis of Polycyclic Heterocyclic Compounds : Šačkus et al. (2018) conducted a one-pot synthesis of new polycyclic heterocyclic compounds using 1-carbamoylmethyl-2,3,3-trimethyl-3H-indolium salts, related to the specified compound, demonstrating its relevance in organic synthesis (Šačkus et al., 2018).
Synthesis of New Heterocycles : Alyari et al. (2014) explored the synthesis of various heterocyclic products using a compound structurally similar to the specified one, furthering its application in heterocyclic chemistry (Alyari et al., 2014).
Properties
| 199444-11-6 | |
Molecular Formula |
C32H36Cl2N2 |
Molecular Weight |
519.5 g/mol |
IUPAC Name |
2-[2-[2-chloro-3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;chloride |
InChI |
InChI=1S/C32H36ClN2.ClH/c1-31(2)24-14-7-9-16-26(24)34(5)28(31)20-18-22-12-11-13-23(30(22)33)19-21-29-32(3,4)25-15-8-10-17-27(25)35(29)6;/h7-10,14-21H,11-13H2,1-6H3;1H/q+1;/p-1 |
InChI Key |
BPSIJFMUSNMMAL-UHFFFAOYSA-M |
SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4C)(C)C)CCC3)Cl)C)C.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4C)(C)C)CCC3)Cl)C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Azabicyclo[3.2.1]octan-3-ol, 8-Methyl-3-phenyl-, acetate (ester), endo-](/img/no-structure.png)
![(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1148794.png)
![N-[4-(1-Cyanocyclopentyl)phenyl]-2-{[(pyridin-4-yl)methyl]amino}pyridine-3-carboxamide hydrogen chloride (1:1)](/img/structure/B1148798.png)



